N-(2-Aminoethyl)-N-methylbenzamide;hydrochloride
Description
Systematic IUPAC Name and Structural Formula
The systematic IUPAC name for this compound is N-(2-aminoethyl)-N-methylbenzamide hydrochloride . This nomenclature reflects its molecular structure, which consists of a benzamide core (a benzene ring attached to a carbonyl group and an amine) with two substituents on the nitrogen atom: a methyl group and a 2-aminoethyl group. The hydrochloride salt formation is indicated by the “hydrochloride” suffix.
The structural formula of N-(2-aminoethyl)-N-methylbenzamide hydrochloride can be represented as follows:
The benzamide backbone provides aromatic stability, while the 2-aminoethyl group introduces a primary amine capable of participating in further chemical reactions. The methyl group contributes to the compound’s hydrophobicity, influencing its solubility and reactivity.
Synonyms and Historical Terminology in Chemical Literature
While the IUPAC name remains the most precise identifier, alternative names and historical terms have appeared in technical contexts:
- N-Methyl-N-(2-aminoethyl)benzamide hydrochloride (substituent order reversed)
- Benzamide, N-(2-aminoethyl)-N-methyl-, hydrochloride (inverted format common in older literature)
No widely recognized historical or trivial names exist for this compound, as it lacks natural occurrence or large-scale industrial use. Early synthetic reports from the 2010s referenced it as “a substituted benzamide derivative,” but this terminology has been phased out in favor of systematic naming .
Properties
IUPAC Name |
N-(2-aminoethyl)-N-methylbenzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O.ClH/c1-12(8-7-11)10(13)9-5-3-2-4-6-9;/h2-6H,7-8,11H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTWXFOHEHQWJQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCN)C(=O)C1=CC=CC=C1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Aminoethyl)-N-methylbenzamide;hydrochloride typically involves the reaction of N-methylbenzamide with 2-aminoethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The resulting compound is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and efficiency. The reaction conditions are carefully controlled to maintain the desired temperature and pressure, and the product is purified using advanced separation techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2-Aminoethyl)-N-methylbenzamide;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or amines.
Scientific Research Applications
Medicinal Chemistry
N-(2-Aminoethyl)-N-methylbenzamide;hydrochloride has been investigated for its potential therapeutic effects. It serves as a precursor in the synthesis of various bioactive compounds and has shown promise in the following areas:
- Antiparasitic Activity : Related compounds have demonstrated potent activity against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis. For instance, a derivative exhibited an in vitro EC50 of 0.001 μM, indicating strong antiparasitic properties .
- Antitumor Activity : The compound's analogs have shown significant efficacy against cancer cells. Research indicates that modifications to the benzamide structure can enhance biological activity against tumors.
Biological Studies
The compound is utilized in biological research to explore its interaction with various receptors and enzymes:
- Inhibition of Heat Shock Proteins : Studies have identified this compound as a potential inhibitor of heat shock protein 90 (Hsp90), which is crucial for cancer cell survival. This mechanism suggests its utility in developing cancer therapeutics .
- Ligand Studies : Its structural characteristics allow it to act as a ligand in receptor studies, influencing cellular signaling pathways and providing insights into drug discovery efforts.
Industrial Applications
In the industrial sector, this compound is used for:
- Synthesis of Specialty Chemicals : It serves as a building block for more complex molecules, facilitating the development of new materials and chemicals with specific properties.
Antiparasitic Activity
A study on related compounds demonstrated that one particular analog cured 2 out of 3 mice infected with Trypanosoma brucei when dosed orally at 50 mg/kg for four days. This highlights the compound's potential as a lead candidate in drug development for parasitic infections .
Selectivity and Toxicity
Research has shown that certain analogs exhibit selectivity over mammalian cells while maintaining low toxicity levels. For example, one analog demonstrated an IC50 against CYP3A4 enzyme activity, suggesting careful evaluation of potential side effects during therapeutic applications.
Mechanism of Action
The mechanism of action of N-(2-Aminoethyl)-N-methylbenzamide;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Comparison with Similar Compounds
Substituent Variations on the Benzamide Ring
Modifications to the benzamide aromatic ring influence electronic properties, lipophilicity, and target binding.
Key Observations :
- Chlorine substituents (e.g., compound 13) improve potency against T. brucei but may increase toxicity .
- Trifluoromethyl groups (e.g., compound 65) enhance metabolic stability and electron-withdrawing effects .
- Unsubstituted benzamides (e.g., compound 20) serve as reference points for structure-activity relationship (SAR) studies .
Variations in the N-Substituent
The amine group attached to the ethyl chain can be modified to alter pharmacokinetics or target selectivity.
Key Observations :
Modifications on the Aromatic Ring of the N-Substituted Phenyl Group
Variations in the phenyl group attached to the amine impact steric and electronic interactions.
Biological Activity
N-(2-Aminoethyl)-N-methylbenzamide; hydrochloride, a compound characterized by its amide functional group and a substituted benzene ring, has garnered attention for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in medicinal chemistry and other fields.
Chemical Structure and Properties
- Molecular Formula : CHClNO
- Molecular Weight : Approximately 214.69 g/mol
- Functional Groups : Amide, aminoethyl side chain, methyl group at the para position.
The unique structure of N-(2-aminoethyl)-N-methylbenzamide; hydrochloride allows for various interactions with biological targets, making it a valuable compound in research.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The aminoethyl side chain enables hydrogen bonding and ionic interactions, potentially modulating the activity of these targets. The methyl group enhances binding affinity, contributing to its efficacy in various biological assays.
1. Antiparasitic Activity
Recent studies have identified N-(2-aminoethyl)-N-phenyl benzamides as promising candidates in the fight against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT). For instance, one derivative demonstrated an in vitro EC value of 0.001 μM and showed significant efficacy in mouse models . The compound's ability to cure infected mice highlights its potential as a therapeutic agent.
2. Anticancer Properties
Research has also explored the anticancer potential of N-(2-aminoethyl)-N-methylbenzamide derivatives. A study indicated that certain derivatives could inhibit cancer cell proliferation by targeting specific pathways involved in cell growth and survival. These compounds displayed promising results in vitro, suggesting their utility in cancer therapy.
3. Neuroprotective Effects
In a separate investigation, related compounds exhibited neuroprotective effects against endoplasmic reticulum (ER) stress-induced pancreatic β-cell dysfunction. One derivative showed improved potency with an EC of 0.1 μM, indicating its potential for diabetes treatment .
Comparative Analysis
The following table summarizes the biological activities and findings related to N-(2-aminoethyl)-N-methylbenzamide; hydrochloride and its derivatives:
| Compound | Biological Activity | EC / IC | Model/Assay Type |
|---|---|---|---|
| N-(2-aminoethyl)-N-phenyl benzamide | Antiparasitic against T. brucei | 0.001 μM | In vitro / Mouse model |
| N-(2-aminoethyl)-N-methylbenzamide | Anticancer (various pathways) | Not specified | In vitro assays |
| Derivative WO5m | Neuroprotective (β-cell protection) | 0.1 μM | In vitro / ER stress model |
Case Study 1: Antiparasitic Screening
In a phenotypic screen involving a library of compounds, N-(2-aminoethyl)-N-phenyl benzamides were identified as effective against Trypanosoma brucei. The screening led to the development of several analogs with enhanced efficacy and favorable drug-like properties, paving the way for further medicinal chemistry optimization .
Case Study 2: Cancer Cell Proliferation Inhibition
A series of N-(2-aminoethyl)-N-methylbenzamide derivatives were evaluated for their ability to inhibit cancer cell proliferation. The study demonstrated that specific substitutions on the benzene ring significantly affected potency, highlighting the importance of structural modifications in enhancing biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
